2-Isocyanato-6-propoxy-1,3-benzothiazole
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Overview
Description
2-Isocyanato-6-propoxy-1,3-benzothiazole is a chemical compound with the molecular formula C11H10N2O2S. It is part of the benzothiazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-6-propoxy-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanato-6-propoxy-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Ureas and carbamates.
Scientific Research Applications
2-Isocyanato-6-propoxy-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Isocyanato-6-propoxy-1,3-benzothiazole involves its interaction with nucleophilic sites in biological molecules. The isocyanate group reacts with amino or hydroxyl groups in proteins or enzymes, leading to the formation of stable covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function .
Comparison with Similar Compounds
- 2-Isocyanato-1,3-benzothiazole
- 6-Propoxy-1,3-benzothiazole
- 2-Amino-6-propoxy-1,3-benzothiazole
Comparison: 2-Isocyanato-6-propoxy-1,3-benzothiazole is unique due to the presence of both the isocyanate and propoxy groups, which confer distinct reactivity and properties. Compared to 2-Isocyanato-1,3-benzothiazole, the propoxy group enhances its solubility and potential for further functionalization. The presence of the isocyanate group makes it more reactive compared to 6-Propoxy-1,3-benzothiazole .
Properties
CAS No. |
55951-35-4 |
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Molecular Formula |
C11H10N2O2S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
2-isocyanato-6-propoxy-1,3-benzothiazole |
InChI |
InChI=1S/C11H10N2O2S/c1-2-5-15-8-3-4-9-10(6-8)16-11(13-9)12-7-14/h3-4,6H,2,5H2,1H3 |
InChI Key |
QGRMMVDWPACGSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)N=C(S2)N=C=O |
Origin of Product |
United States |
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